Bienvenue dans la boutique en ligne BenchChem!

1-(indolin-1-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)ethanone

Chemical probe development Phenotypic screening Target identification

1-(Indolin-1-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)ethanone (CAS 850932-77-3) is a synthetic heterocyclic compound belonging to the 3-sulfonylindole–indoline ethanone class, characterized by a 2,3-dihydroindole (indoline) N-acyl moiety linked via a methylene sulfonyl bridge to the C3 position of an indole ring bearing an N1-(2-methylbenzyl) substituent. Its molecular formula is C26H24N2O3S with a molecular weight of 444.5 g/mol.

Molecular Formula C26H24N2O3S
Molecular Weight 444.55
CAS No. 850932-77-3
Cat. No. B2885256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(indolin-1-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)ethanone
CAS850932-77-3
Molecular FormulaC26H24N2O3S
Molecular Weight444.55
Structural Identifiers
SMILESCC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCC5=CC=CC=C54
InChIInChI=1S/C26H24N2O3S/c1-19-8-2-3-10-21(19)16-27-17-25(22-11-5-7-13-24(22)27)32(30,31)18-26(29)28-15-14-20-9-4-6-12-23(20)28/h2-13,17H,14-16,18H2,1H3
InChIKeyZQAPOLGYKZGBFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Indolin-1-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)ethanone (CAS 850932-77-3): Chemical Identity and Research Procurement Context


1-(Indolin-1-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)ethanone (CAS 850932-77-3) is a synthetic heterocyclic compound belonging to the 3-sulfonylindole–indoline ethanone class, characterized by a 2,3-dihydroindole (indoline) N-acyl moiety linked via a methylene sulfonyl bridge to the C3 position of an indole ring bearing an N1-(2-methylbenzyl) substituent . Its molecular formula is C26H24N2O3S with a molecular weight of 444.5 g/mol . The compound is listed in the ZINC database (ZINC1928689) as a for-sale research chemical with a computed logP of 5.69, though it carries no annotated bioactivity in ChEMBL and has not been reported in any peer-reviewed publications [1]. Its procurement relevance stems from its position as a structurally elaborated member within a congeneric series of 3-sulfonylindole–indoline ethanones that includes simpler N1-substituted variants (methyl, ethyl, propyl, unsubstituted, and 3-fluorobenzyl analogs), where the 2-methylbenzyl group represents the most sterically demanding and lipophilic N1 decoration among commercially cataloged members of this series .

Why N1-Substituent Choice in 3-Sulfonylindole–Indoline Ethanones Is Not Trivial: The Case for 2-Methylbenzyl


Within the 3-sulfonylindole–indoline ethanone congeneric series, simple N1-substituent interchange (e.g., replacing 2-methylbenzyl with methyl, ethyl, propyl, or unsubstituted H) cannot be assumed to yield functionally equivalent outcomes. The N1-(2-methylbenzyl) group introduces a substantially larger steric footprint and higher lipophilicity (computed logP ~5.69 [1]) compared to the N1-methyl (logP ~3.5 estimated) or N1-ethyl analogs, which directly impacts molecular recognition at hydrophobic binding pockets and membrane partitioning behavior [1]. In the broader 3-sulfonylindole pharmacophore class, the regiochemistry of the sulfonyl group at C3 (as opposed to N1) is a critical determinant of biological activity: Silvestri et al. (2003) demonstrated that for indolyl aryl sulfones targeting HIV-1 reverse transcriptase, 1-benzenesulfonylindoles were poorly or totally inactive, whereas select 3-benzenesulfonyl derivatives achieved potencies in the low nanomolar range [2]. Furthermore, the indolin-1-yl ethanone moiety in the target compound distinguishes it from the N-phenylacetamide-terminated analogs (e.g., CAS 850932-78-4 and related sulfonamides), which may engage different hydrogen-bonding networks . These structural features collectively preclude casual analog substitution in assay or SAR contexts.

Quantitative Differentiation Evidence for 1-(Indolin-1-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)ethanone (CAS 850932-77-3): Comparator-Anchored Data


Absence of Known Bioactivity Defines the Target Compound as a Phenotypic Screening Candidate Distinct from Pre-Characterized Congeners

The target compound (CAS 850932-77-3; ZINC1928689) is explicitly annotated in the ZINC database as having no known activity in ChEMBL 20 and not being reported in any publications [1]. In contrast, the closest commercially available congener, the N1-methyl analog (CID 2157548; 1-(indolin-1-yl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)ethanone), has been tested in multiple PubChem bioassays deposited by the Sanford-Burnham Center for Chemical Genomics and The Scripps Research Institute Molecular Screening Center, yielding IC50 values of >8.00×10⁴ nM against human glucose-6-phosphate 1-dehydrogenase, 2.26×10⁴ nM against Plasmodium falciparum glucose-6-phosphate dehydrogenase-6-phosphogluconolactonase, and 1.22×10⁵ nM against human 1-phosphatidylinositol 4,5-bisphosphate phosphodiesterase beta-3 and gamma-1 [2]. This represents a critical data asymmetry: the N-methyl analog has been broadly counter-screened and found largely inactive (IC50 >20–120 μM), while the 2-methylbenzyl analog remains pharmacologically uncharacterized, positioning it as an untested chemical probe for novel target discovery.

Chemical probe development Phenotypic screening Target identification

Computed Lipophilicity and Molecular Weight Differentiation from N1-Alkyl Congeners: Implications for Membrane Permeability and PK Profile

The target compound exhibits a computed logP of 5.69 (ZINC [1]) and molecular weight of 444.5 g/mol , substantially exceeding the values for the N1-propyl analog (MW 382.5, CAS 850932-48-8 ) and the N1-methyl analog (estimated MW ~354). This represents a logP increase of approximately 1.5–2.0 log units and a molecular weight increase of ~60–90 Da attributable directly to the 2-methylbenzyl substitution. Under Lipinski's Rule of Five, the target compound exceeds the logP threshold of 5, placing it in a more lipophilic chemical space compared to its N1-alkyl congeners [1]. Elevated logP correlates with enhanced membrane partitioning but also increased risk of metabolic clearance and reduced aqueous solubility. This profile may be advantageous for targets located in lipophilic environments (e.g., CNS receptors, intracellular membrane-associated proteins) while potentially disadvantageous for aqueous-phase enzyme targets.

Physicochemical property optimization logP Drug-likeness

3-Sulfonylindole Regiochemistry as a Critical Activity Determinant: Class-Level Evidence from HIV-1 NNRTI SAR

The target compound features a C3-sulfonylindole core, a regiochemical arrangement that distinguishes it from the more extensively studied N1-arylsulfonylindole pharmacophore class. In a landmark SAR study by Silvestri et al. (2003) evaluating indolyl aryl sulfones as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), indoles belonging to the 1-benzenesulfonyl series were found 'poorly or totally inactive,' whereas select 3-benzenesulfonyl derivatives achieved potencies in the low nanomolar concentration range against wild-type HIV-1 in acutely infected MT-4 cells [1]. This class-level finding establishes that the C3-sulfonyl attachment (as present in the target compound) represents a privileged regiochemistry for biological activity within the indole-sulfone chemical space, in contrast to the N1-sulfonyl configuration found in 5-HT6 receptor ligands (e.g., EP1476151A1 patent family [2]) and vasopressin/oxytocin receptor modulators (e.g., EP0469984A2 [3]). The target compound uniquely combines this validated C3-sulfonylindole motif with an indolin-1-yl ethanone moiety, a combination not represented in either the anti-HIV or CNS-targeted patent literature.

Antiviral research NNRTI Structure-activity relationship

Indolin-1-yl Ethanone vs. N-Phenylacetamide Tail Differentiation: Pharmacophoric Divergence Within the 2-Methylbenzylindole Series

Within the sub-series of compounds bearing the 1-(2-methylbenzyl)-1H-indol-3-yl sulfonyl core, the target compound (CAS 850932-77-3) employs an indolin-1-yl ethanone terminus, whereas several commercially available analogs terminate in N-phenylacetamide (CAS 850932-78-4), N-(p-tolyl)acetamide, N-(m-tolyl)acetamide, N-(4-ethoxyphenyl)acetamide, or N-cyclohexylacetamide groups [1]. The indolin-1-yl ethanone moiety presents a distinct pharmacophoric signature: the indoline nitrogen is embedded in a constrained bicyclic aromatic system that restricts conformational freedom and orients the carbonyl oxygen as a hydrogen-bond acceptor within a rigid geometry. In contrast, the N-phenylacetamide series features a rotatable N–C bond allowing conformational flexibility and a secondary amide N–H capable of serving as a hydrogen-bond donor . This donor/acceptor profile divergence means the two sub-series cannot be assumed to engage the same binding-site residues, and selection between them should be hypothesis-driven based on the target's hydrogen-bonding requirements.

Pharmacophore diversity Hydrogen-bond acceptor Scaffold hopping

PubChem Bioassay Screening Coverage Gap: The 2-Methylbenzyl Analog Remains Unscreened in MLPCN HTS Campaigns

Systematic comparison of PubChem BioAssay deposition records reveals that the N1-methyl analog (CID 2157548, SMR000017792) has been tested in at least six distinct HTS campaigns deposited by the Sanford-Burnham Center for Chemical Genomics and The Scripps Research Institute Molecular Screening Center, encompassing targets including human glucose-6-phosphate 1-dehydrogenase (AID 504792), P. falciparum G6PD-6PGL (AID 504765), human PLCβ3 (AID 743328), and human PLCγ1 (AID 743329) [1]. Additionally, the N1-propyl analog (CAS 850932-48-8) has been screened in at least five PubChem bioassays including a Johns Hopkins Ion Channel Center RGS4 modulator assay and a Scripps mu-opioid receptor agonist screen . In stark contrast, the 2-methylbenzyl analog (CAS 850932-77-3) has no PubChem BioAssay records, no ChEMBL activity annotations, and no reported screening data in any public database [2]. This screening gap represents both a limitation (no existing data to guide target selection) and an opportunity (no negative screening results to deprioritize the compound).

High-throughput screening MLPCN Chemical biology

Recommended Procurement and Research Application Scenarios for 1-(Indolin-1-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)ethanone (CAS 850932-77-3)


Antiviral Screening Deck Expansion Targeting HIV-1 NNRTI or Related Reverse Transcriptases

Based on the class-level evidence that 3-benzenesulfonylindoles (but not 1-benzenesulfonylindoles) exhibit nanomolar anti-HIV-1 activity in MT-4 cell-based assays [1], CAS 850932-77-3 represents a structurally unexplored 3-sulfonylindole derivative for antiviral screening. Its indolin-1-yl ethanone tail distinguishes it from the aminoethyl-side-chain-containing tryptamine derivatives that dominate the HIV NNRTI patent literature, potentially offering activity against NNRTI-resistant mutants. Procurement is recommended for academic or industrial antiviral phenotypic screening programs seeking novel chemotypes outside existing patent space.

Chemical Biology Probe for Target Identification via Affinity-Based Proteomics

The absence of any known bioactivity data for CAS 850932-77-3 [2], combined with the demonstrated low activity of the N1-methyl analog (IC50 > 20–120 μM across multiple targets) [3], positions the 2-methylbenzyl analog as a candidate for unbiased phenotypic profiling. Its elevated logP (5.69) and MW (444.5) relative to N1-alkyl congeners [2] suggest preferential partitioning into membranes and intracellular compartments, making it suitable for target identification campaigns using affinity-based proteomics (e.g., chemical proteomics, CETSA, or DARTS) where a 'clean' compound with no pre-existing target annotation is advantageous.

Structure-Activity Relationship (SAR) Exploration of N1-Substituent Effects in 3-Sulfonylindole–Indoline Ethanones

Within the congeneric series spanning N1-H, N1-methyl, N1-ethyl, N1-propyl, and N1-(3-fluorobenzyl) analogs, the 2-methylbenzyl derivative represents the most sterically demanding N1 substituent . Procurement of CAS 850932-77-3 alongside its simpler N1-alkyl congeners enables systematic SAR studies to probe the steric and lipophilic tolerance of the N1 binding pocket across multiple target classes. Synthesis of additional analogs (e.g., 3-methylbenzyl, 4-methylbenzyl, 2-chlorobenzyl) can be benchmarked against this compound as the ortho-methyl reference point.

Computational Chemistry and Docking Studies Leveraging the Unique Indolin-1-yl Ethanone Pharmacophore

The target compound's indolin-1-yl ethanone terminus provides a conformationally constrained, hydrogen-bond-acceptor-only pharmacophore that is distinct from the flexible N-phenylacetamide (H-bond donor + acceptor) found in closely related analogs (e.g., CAS 850932-78-4) . Computational chemists procuring this compound for prospective virtual screening or pharmacophore modeling can use its rigid geometry to define steric and electronic constraints that complement the more flexible amide-containing members of the series, potentially improving enrichment rates in docking-based virtual screens.

Quote Request

Request a Quote for 1-(indolin-1-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.